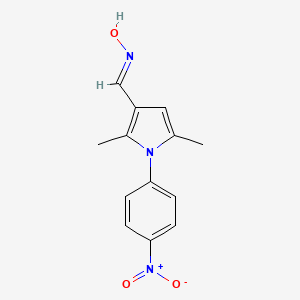

2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to the class of organic compounds known as pyrroles, which are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one nitrogen atom. These compounds are of significant interest due to their diverse chemical reactions and properties, which make them valuable in various applications, including materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

Research on similar compounds, such as pyrrole derivatives, often involves multicomponent reactions, allowing for the efficient synthesis of complex structures. For example, a study on the synthesis and crystal structure of 2,5-dimethyl-3,4-diacetyl-1-(3-nitrophenyl)pyrrol highlights the reaction of 3,4-diacetyl-2,5-hexanedione with nitroaniline in an acidic medium, which could provide insights into the synthesis strategy for the target compound (Zhuang Hong, 2000).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is crucial for understanding their chemical behavior. Studies on similar compounds using X-ray diffraction analysis reveal detailed information about their crystal structures, offering insights into the molecular geometry, bond lengths, and angles critical for the target compound's molecular structure analysis.

Chemical Reactions and Properties

Pyrrole derivatives undergo a variety of chemical reactions, including cycloadditions, Grignard reactions, and Sonogashira-type reactions, which significantly impact their chemical properties. For instance, the intramolecular 1,3-dipolar cycloaddition reactions of oximes of 4-(alk-2-enylamino)-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbaldehydes lead to the formation of fused isoxazolidine derivatives (Mitsuhiro Gotoh et al., 1996).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystallinity, are essential for practical applications. Research on pyrrole derivatives, including their synthesis and crystal structures, provides valuable data on these aspects, aiding in the understanding of the physical characteristics of the target compound.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the compound's molecular structure. Studies on the energetics and molecular structure of related compounds offer insights into their thermochemical properties, such as enthalpies of formation and sublimation, which are relevant for assessing the chemical properties of the target compound (M. A. V. R. da Silva & A. F. L. Santos, 2010).

properties

IUPAC Name |

(NE)-N-[[2,5-dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-9-7-11(8-14-17)10(2)15(9)12-3-5-13(6-4-12)16(18)19/h3-8,17H,1-2H3/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDBFEPIBZHJKW-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-3-oxo-N-phenyl-1-piperazinecarboxamide](/img/structure/B5610740.png)

![rel-(3aR,6aR)-N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-cyclopentylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5610748.png)

![N,N-dimethyl-2-{(1S*,5R*)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]non-3-yl}acetamide](/img/structure/B5610786.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5610794.png)

![(4aS*,7aR*)-1-(3-chloro-4-methylbenzoyl)-4-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5610806.png)

![4-[2-(4-chlorobenzoyl)carbonohydrazonoyl]-1,3-phenylene diacetate](/img/structure/B5610824.png)

![9-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5610837.png)

![2-{(1S*,5R*)-3-[(3,5-dimethyl-4-isoxazolyl)methyl]-3,6-diazabicyclo[3.2.2]non-6-yl}-N-phenylacetamide](/img/structure/B5610857.png)